(2R)-N-propylpiperidine-2-carboxamide chemical structure
(2R)-N-propylpiperidine-2-carboxamide chemical structure
An In-Depth Technical Guide to (2R)-N-propylpiperidine-2-carboxamide (Ropivacaine)
Introduction: Unveiling a Modern Anesthetic
(2R)-N-propylpiperidine-2-carboxamide, more commonly known as Ropivacaine, is a potent and long-acting local anesthetic belonging to the amino amide class.[1][2] As the pure S-(-)-enantiomer, its development was a significant step forward in anesthetic safety, offering a reduced potential for cardiotoxicity and central nervous system (CNS) toxicity compared to its racemic predecessor, bupivacaine.[3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the chemical structure, synthesis, mechanism of action, and pharmacological profile of this essential therapeutic agent. Ropivacaine is extensively used for surgical anesthesia and acute pain management, including epidural blocks for surgery and labor analgesia.[1][4]
Physicochemical Properties
The specific stereochemistry and physicochemical properties of Ropivacaine are fundamental to its clinical efficacy and safety profile. It is a white crystalline powder with an intermediate degree of lipid solubility compared to bupivacaine and mepivacaine.[5]
| Property | Value | Source(s) |
| IUPAC Name | (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | [2] |
| Synonyms | Ropivacaine, Naropin | [2][5] |
| CAS Number | 84057-95-4 | [2] |
| Molecular Formula | C₁₇H₂₆N₂O | [2] |
| Molar Mass | 274.408 g·mol⁻¹ | [2] |
| Melting Point | 144 to 146 °C (291 to 295 °F) | [2] |
| pKa | 8.07 in 0.1 M KCl solution | [5] |
| Solubility in water | 53.8 mg/mL at 25°C (as HCl salt) | [5] |
| Appearance | White to off-white powder | [6] |
Enantioselective Synthesis of Ropivacaine
The synthesis of Ropivacaine as a single enantiomer is critical to its improved safety profile. The most common synthetic routes start with the chiral precursor L-pipecolic acid ((S)-piperidine-2-carboxylic acid).[7] The synthesis involves two key transformations: the amidation of the carboxylic acid with 2,6-dimethylaniline and the subsequent N-alkylation of the piperidine nitrogen with a propyl group.[7][8]
Synthetic Workflow Diagram
Caption: Synthetic pathway for Ropivacaine HCl.
Detailed Experimental Protocol
The following protocol is a generalized representation of a common synthetic route.
Step 1: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
-
Activation of L-Pipecolic Acid: L-pipecolic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent.[7][8] The reaction is usually performed at a controlled temperature to avoid side reactions.
-
Amidation: The resulting L-pipecoloyl chloride hydrochloride is then reacted with 2,6-dimethylaniline.[7] This condensation reaction forms the amide bond, yielding (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.[9] The reaction is often carried out in the presence of a base to neutralize the HCl generated.
Step 2: N-Alkylation to form Ropivacaine
-
Reaction Setup: The intermediate, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, is dissolved in a suitable organic solvent like dimethylformamide (DMF) or acetonitrile.[7][10]
-
Addition of Reagents: A base, such as potassium carbonate (K₂CO₃), is added to the mixture to act as an acid scavenger.[7] 1-Bromopropane is then added as the alkylating agent to introduce the propyl group onto the piperidine nitrogen.[8]
-
Reaction Conditions: The reaction mixture is heated, for instance at 80°C for several hours, to drive the N-alkylation to completion.[7] The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is worked up to remove inorganic salts and unreacted starting materials. This typically involves filtration, extraction with an organic solvent, and washing with water. The crude Ropivacaine base is then purified, often by column chromatography or recrystallization.
Step 3: Formation of Ropivacaine Hydrochloride
-
The purified Ropivacaine base is dissolved in a suitable solvent, such as isopropanol or acetone.[11]
-
Hydrochloric acid (HCl) is then added to protonate the basic nitrogen atom of the piperidine ring, leading to the precipitation of Ropivacaine hydrochloride as a crystalline solid.[11]
-
The final product is collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.
Pharmacology and Mechanism of Action
Ropivacaine, like other local anesthetics of the amide class, exerts its effect by blocking nerve impulse conduction.[5][12] The primary mechanism of action is the reversible inhibition of sodium ion influx through voltage-gated sodium channels in neuronal membranes.[1][3][4]
By binding to the sodium channels in their open state, Ropivacaine prevents the large, transient increase in sodium permeability that is necessary for the generation and propagation of an action potential.[4][12] This action increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential.[5][12] A key feature of Ropivacaine is its differential sensory-motor blockade; it has a selective action on pain-transmitting Aδ and C nerve fibers over Aβ fibers, which are involved in motor function.[3] This is attributed to its lower lipophilicity compared to bupivacaine, which results in less penetration of large, myelinated motor fibers.[3]
Mechanism of Action Diagram
Caption: Ropivacaine blocks sodium ion influx.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The systemic concentration and disposition of Ropivacaine are influenced by the dose, route of administration, and vascularity of the injection site.[5]
-
Absorption: Ropivacaine shows complete and biphasic absorption from the epidural space.[5] The slow absorption phase is the rate-limiting factor in its elimination, which explains why the terminal half-life is longer after epidural administration compared to intravenous injection.[5]
-
Distribution: It has a volume of distribution of approximately 41 liters and is about 94% bound to plasma proteins, primarily α1-acid glycoprotein.[4][5] An increase in this protein post-surgery can lead to a rise in total plasma concentrations of Ropivacaine during continuous epidural infusion.[5]
-
Metabolism: Ropivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes.[3] The main metabolic pathways are aromatic hydroxylation to 3'-hydroxy-ropivacaine (mediated by CYP1A2) and N-dealkylation to 2',6'-pipecoloxylidide (PPX) (mediated by CYP3A4).[3]
-
Excretion: The kidneys are the primary route of excretion, with approximately 86% of the drug eliminated in the urine after intravenous administration, with only about 1% as the unchanged drug.[3][4][13]
Key Pharmacokinetic Parameters
| Parameter | Value | Route of Administration |
| Terminal Half-Life | 1.8 (± 0.7) hours | Intravenous |
| Terminal Half-Life | 4.2 (± 1.0) hours | Epidural |
| Volume of Distribution (Vd) | 41 (± 7) Liters | Intravenous |
| Plasma Protein Binding | ~94% | - |
| Renal Excretion | ~86% | - |
Data sourced from multiple references.[3][4][5]
Analytical Methodologies
The quality control and analysis of Ropivacaine in pharmaceutical formulations and biological samples are crucial. High-Performance Liquid Chromatography (HPLC) is a standard method used for assay and impurity profiling. Other analytical techniques that can be employed for structural elucidation and characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For confirming the chemical structure.
-
Mass Spectrometry (MS): For determining the molecular weight and fragmentation patterns.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For identifying functional groups.
Conclusion
(2R)-N-propylpiperidine-2-carboxamide, or Ropivacaine, stands as a cornerstone of modern regional anesthesia and pain management. Its development as a pure S-enantiomer underscores the importance of stereochemistry in drug design to enhance safety and efficacy. A thorough understanding of its synthesis, physicochemical properties, and pharmacological profile is essential for researchers and clinicians working to optimize its use and develop the next generation of anesthetic agents. This guide has provided a detailed technical foundation to support these endeavors.
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Naropin® (ropivacaine HCl) Injection - accessdata.fda.gov. (2018, November 15). U.S. Food and Drug Administration. [Link]
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(S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride - ChemBK. (2024, April 9). ChemBK. [Link]
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Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). ResearchGate. [Link]
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